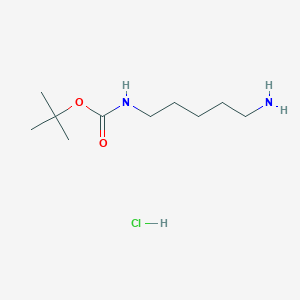

tert-Butyl (5-aminopentyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGACMARYMMZIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl (5-aminopentyl)carbamate hydrochloride chemical properties

An In-Depth Technical Guide to tert-Butyl (5-aminopentyl)carbamate Hydrochloride: Properties, Applications, and Protocols

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a bifunctional building block of significant interest in medicinal chemistry and materials science. This document delves into its core chemical properties, reactivity, analytical characterization, and key applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols and insights provided herein are synthesized from established chemical literature and supplier data to ensure technical accuracy and practical utility for professionals in the field.

Core Physicochemical Properties

This compound, also known as N-Boc-cadaverine hydrochloride, is a mono-protected derivative of 1,5-diaminopentane (cadaverine). The presence of an acid-labile tert-butoxycarbonyl (Boc) group on one terminus and a primary ammonium chloride salt on the other makes it a uniquely versatile synthetic intermediate.

| Property | Value | Reference(s) |

| Synonyms | N-Boc-cadaverine HCl, N-(tert-Butoxycarbonyl)-1,5-diaminopentane HCl | [1][2][3] |

| CAS Number | 51644-96-3 (for free base) | [1][4][5] |

| Molecular Formula | C₁₀H₂₃ClN₂O₂ | [6] |

| Molecular Weight | 238.76 g/mol | Calculated |

| Appearance | Off-white to white solid or liquid/oil (free base) | [2][7] |

| Melting Point | 105 - 109 °C (for related tert-butyl carbamate) | [7] |

| Density (free base) | 0.972 g/mL at 20 °C | [1] |

| Refractive Index (free base) | n20/D 1.460 | |

| Boiling Point (free base) | 309.2 ± 25.0 °C (Predicted) | [1] |

Solubility and Stability

The hydrochloride salt form imparts significant solubility in aqueous media and polar protic solvents like methanol and ethanol, a direct contrast to the free base which is more soluble in organic solvents. The parent diamine, cadaverine, is soluble in water and ethanol.[8]

Stability and Storage: The compound is stable under recommended storage conditions.[9] For long-term viability, it should be stored at 2-8°C or -20°C, sealed in a dry, well-ventilated place.[1][4] It is incompatible with strong oxidizing agents and strong acids/alkalis which can cleave the Boc group.[7][10]

Spectroscopic and Analytical Characterization

Structural confirmation of this compound is typically achieved through a combination of NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for the compound's core structure.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| (CH₃)₃C- | ~1.45 (s, 9H) | ~28.4 |

| -C(CH₃)₃ | N/A | ~79.0 |

| -NH-CH₂- | ~3.10 (q, 2H) | ~40.3 |

| -CH₂-CH₂-NH- | ~1.50 (m, 2H) | ~29.5 |

| -CH₂-CH₂-CH₂- | ~1.40 (m, 2H) | ~26.9 |

| -CH₂-CH₂NH₃⁺ | ~1.65 (m, 2H) | ~27.7 |

| -CH₂-NH₃⁺ | ~2.95 (t, 2H) | ~38.9 |

Note: Shifts are estimates and can vary based on solvent and concentration. The ammonium protons (-NH₃⁺) and carbamate proton (-NH-) are typically broad and may exchange with deuterium in solvents like D₂O.

Mass Spectrometry (MS)

In positive-ion mode electrospray ionization (ESI-MS), the compound is expected to show a prominent molecular ion corresponding to the protonated free base [M+H]⁺.

-

Predicted [M+H]⁺ (for C₁₀H₂₂N₂O₂): m/z = 203.3

Chemical Reactivity and Synthetic Utility

The synthetic value of this reagent is rooted in the orthogonal reactivity of its two terminal functional groups.

The Boc-Protecting Group: An Acid-Labile Handle

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of reaction conditions, including catalytic hydrogenation, and its clean, facile removal under acidic conditions.[1][4] This allows for the selective unmasking of the second amino group after the first has been functionalized.

digraph "Boc_Deprotection" { graph [fontname="Arial", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

}

Caption: Amide coupling workflow.

-

Preparation: Dissolve this compound (1 equivalent) and the N-Hydroxysuccinimide (NHS) ester of the desired carboxylic acid (1-1.2 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography.

Rationale: NHS esters are excellent electrophiles ("activated" esters) that react cleanly with primary amines to form stable amide bonds. The N-Hydroxysuccinimide byproduct is water-soluble, facilitating its removal during the aqueous work-up.

Core Applications in Drug Development

The dual-functionality of this molecule makes it a valuable linker for connecting different molecular entities, a strategy central to modern drug design.

PROTAC Linker Technology

The most prominent application of tert-butyl (5-aminopentyl)carbamate is as a flexible, hydrophilic alkyl chain linker in the synthesis of PROTACs. [1][3][4]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The linker component is critical as it dictates the spatial orientation and distance between the target-binding warhead and the E3 ligase ligand, a key determinant of ternary complex formation and degradation efficacy. The 5-carbon chain of this reagent provides a common and effective linker length.

Caption: General structure of a PROTAC.

Other Applications

Beyond PROTACs, this building block is utilized in:

-

Synthesis of Polyamines and Polyamides: As a foundational unit for constructing complex polyamine structures. * Functionalized Porphyrins: For creating biocompatible carriers for photodynamic therapy (PDT). [1]* Bio-conjugation: For linking fluorescent dyes or other reporter molecules to biological substrates.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

| Hazard Statement | Description | GHS Pictogram |

| H315 | Causes skin irritation | GHS07 (Irritant) |

| H319 | Causes serious eye irritation | GHS07 (Irritant) |

Data sourced from representative Safety Data Sheets. [6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat. [6][9]* Handling: Use in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors. [10]Prevent contact with skin and eyes. Wash hands thoroughly after handling. [6]* First Aid (Eyes): Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [6]* First Aid (Skin): Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. [6]

Conclusion

This compound is a high-value synthetic intermediate whose strategic design enables the controlled and sequential functionalization of a five-carbon diamine scaffold. Its stability, predictable reactivity, and central role as a linker in the rapidly advancing field of targeted protein degradation underscore its importance to researchers in drug discovery and chemical biology. This guide has outlined its fundamental properties and provided practical, validated protocols to facilitate its effective use in the laboratory.

References

- Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

- Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate.

- BroadPharm. tert-Butyl (5-aminopentyl)carbamate.

- Enamine. Safety Data Sheet: tert-butyl 5-aminopentanoate hydrochloride.

- BLD Pharm. tert-Butyl (5-aminopentyl)carbamate.

- Sigma-Aldrich. Tert-butyl n-(5-aminopentyl)carbamate.

- MedChemExpress. tert-butyl (5-bromopentyl)carbamate Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate.

- Synthonix, Inc. tert-Butyl (5-aminopentyl)carbamate.

- Sigma-Aldrich. N-Boc-cadaverine.

- ChemicalBook. N-Boc-cadaverine.

- PubChem. Cadaverine.

- Supporting Information for Synthesis of Carbamates.

- Matosevic, A., & Vlainic, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- Reagentia. tert-Butyl (5-aminopentyl)carbamate.

- Pharmaffiliates. N-(tert-Butoxycarbonyl)-1,5-diaminopentane.

- CymitQuimica. n-boc-cadaverine.

Sources

- 1. N-Boc-cadaverine | 51644-96-3 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. TR-B646155 - n-boc-cadaverine | 51644-96-3 | CymitQuimica [cymitquimica.com]

- 4. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 5. Synthonix, Inc > 51644-96-3 | tert-Butyl (5-aminopentyl)carbamate [synthonix.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. Cadaverine | C5H14N2 | CID 273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. file.medchemexpress.com [file.medchemexpress.com]

tert-Butyl (5-aminopentyl)carbamate hydrochloride synthesis protocols

An In-Depth Technical Guide to the Synthesis of tert-Butyl (5-aminopentyl)carbamate Hydrochloride

Introduction: The Strategic Importance of Mono-Protected Diamines

In the landscape of modern pharmaceutical and materials science research, symmetrical diamines are fundamental building blocks. However, their dual reactivity presents a significant synthetic challenge: how to selectively functionalize one amino group while leaving the other untouched. The compound This compound , also known as N-Boc-1,5-diaminopentane hydrochloride or N-Boc-cadaverine hydrochloride, represents a masterful solution to this challenge.[1][2][3] It is a versatile intermediate widely employed in peptide synthesis, the development of novel ligands, and as a critical linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

The utility of this molecule lies in the strategic deployment of the tert-butyloxycarbonyl (Boc) group, one of the most common protecting groups for amines in organic synthesis.[7] The Boc group is prized for its stability in basic and nucleophilic conditions, yet it can be readily removed under acidic conditions, providing a reliable chemical switch to unmask the amine at the desired synthetic stage.[8]

This guide provides an in-depth examination of the core principles and field-proven protocols for the synthesis of this compound. We will dissect the causality behind the experimental choices, offering not just a procedure, but a validated system for achieving high-yield, high-purity mono-protection of a symmetrical diamine.

Part 1: The Core Challenge and Synthetic Strategy: Selective Mono-N-Boc Protection

The primary obstacle in synthesizing tert-Butyl (5-aminopentyl)carbamate is preventing the formation of the di-protected byproduct. Since both primary amino groups of 1,5-diaminopentane (cadaverine) are chemically equivalent, the protecting agent, di-tert-butyl dicarbonate (Boc₂O), cannot inherently differentiate between them. Attempting a simple 1:1 stoichiometric reaction often results in a statistical mixture of starting material, the desired mono-Boc product, and the undesired di-Boc product, necessitating complex chromatographic separation.[9]

The most elegant and widely adopted solution is to temporarily and reversibly differentiate the two amino groups by leveraging their basicity. The core strategy involves the monoprotonation of the diamine. By introducing precisely one equivalent of a strong acid, one of the amino groups is converted into its non-nucleophilic ammonium salt. The remaining free amine is then the sole reactive site for the subsequent N-Boc protection.[9][10][11] This "one-pot" approach is efficient and scalable.

A highly effective method for achieving this precise monoprotonation is the in situ generation of one equivalent of hydrochloric acid (HCl) using a reagent like trimethylsilyl chloride (Me₃SiCl).[9][12] Me₃SiCl reacts stoichiometrically with the anhydrous methanol solvent to produce methoxytrimethylsilane and HCl, ensuring the exact 1:1 acid-to-diamine ratio required for selective protection.

Caption: High-level workflow for the synthesis.

Part 2: The Mechanism of N-Boc Protection and Deprotection

Understanding the mechanism of both the protection and the subsequent deprotection is critical for troubleshooting and appreciating the stability of the final product.

N-Boc Protection: The reaction proceeds via nucleophilic attack of the free primary amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) anhydride. The tetrahedral intermediate then collapses, eliminating tert-butoxide and carbon dioxide (which forms from the unstable tert-butoxycarbamic acid intermediate), to yield the stable tert-butyl carbamate product.

Acid-Catalyzed Deprotection: The removal of the Boc group, which is essential for its use in multi-step synthesis, is achieved under acidic conditions.[13] The mechanism is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7][14] The tert-butyl cation is typically scavenged by a nucleophile or eliminated to form isobutylene gas.[14] This deprotection mechanism underscores why the final product is isolated as a hydrochloride salt; the free amine generated is immediately protonated by the excess acid used for deprotection or, in our synthesis, for salt formation.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Part 3: Field-Validated Synthesis Protocols

The following protocols represent a robust and reproducible methodology for the synthesis of this compound.

Protocol 1: Selective Mono-N-Boc Protection of 1,5-Diaminopentane

This procedure details the "one-pot" selective protection of the diamine free base.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous methanol. Cool the flask to 0 °C using an ice-water bath.

-

Diamine Addition: Add 1,5-diaminopentane (1.0 eq) to the cooled solvent and stir until fully dissolved.

-

In Situ HCl Generation: While maintaining the temperature at 0 °C, add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise to the solution. Stir the mixture for 15-20 minutes. The reaction of Me₃SiCl with methanol generates one equivalent of HCl, protonating one amine group.

-

Boc Anhydride Addition: To the resulting slurry, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) dissolved in a minimal amount of anhydrous methanol.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7]

-

Workup - Isolation of Free Base:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and adjust the pH to >12 with a strong base (e.g., 4N NaOH) to deprotonate the ammonium salt.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[9]

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-Butyl (5-aminopentyl)carbamate as a crude oil or solid.[15]

-

Causality and Experimental Insights:

-

Anhydrous Conditions: The use of anhydrous methanol is critical to ensure the Me₃SiCl reacts with the solvent to produce HCl rather than being hydrolyzed by water.

-

Temperature Control: Initial cooling to 0 °C is essential to manage the exothermicity of the acid-base reaction during the in situ generation of HCl, preventing potential side reactions.

-

Basic Workup: Adjusting the pH to >12 is a crucial step. It ensures that the unreacted amino group (which was protected as a hydrochloride salt) is converted back to the free amine, rendering the entire mono-Boc protected molecule soluble in the organic extraction solvent.[9]

Protocol 2: Formation and Isolation of the Hydrochloride Salt

This step converts the purified free base into a stable, crystalline, and easily handleable solid.

Experimental Protocol:

-

Dissolution: Dissolve the crude or purified tert-Butyl (5-aminopentyl)carbamate free base from Protocol 1 in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: To the stirred solution, slowly add a solution of 4M HCl in 1,4-dioxane (typically 1.1-1.2 eq) or anhydrous HCl gas dissolved in ether.[7]

-

Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring at room temperature for 1-4 hours to ensure complete precipitation.[7]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining soluble organic impurities.[7]

-

Drying: Dry the resulting white solid under vacuum to yield the final product, this compound.

Causality and Experimental Insights:

-

Solvent Choice: Diethyl ether is an excellent choice for precipitation because the ionic hydrochloride salt exhibits very low solubility in it, while non-polar organic impurities remain dissolved.[16]

-

Product Stability: The hydrochloride salt is generally more stable, less hygroscopic, and easier to handle and weigh accurately than the corresponding free base, which is often an oil.[16] This salt formation also serves as a non-chromatographic purification method.

Part 4: Quantitative Data and Characterization

The successful synthesis should be validated by quantitative yield analysis and spectroscopic characterization.

| Parameter | Value / Description | Source(s) |

| Starting Material | 1,5-Diaminopentane (Cadaverine) | - |

| Key Reagents | Me₃SiCl (or SOCl₂), Di-tert-butyl dicarbonate (Boc₂O) | [9] |

| Molar Equivalents | Diamine:Me₃SiCl:Boc₂O ≈ 1:1:1 | [9] |

| Solvent | Anhydrous Methanol | [9] |

| Reaction Temperature | 0 °C to Room Temperature | [9] |

| Reaction Time | 1-2 hours | [9] |

| Typical Yield | 60-80% (for mono-Boc protection step) | [9] |

| Final Product | This compound | [1] |

| CAS Number | 51644-96-3 (for free base) | [2][3] |

| Molecular Formula | C₁₀H₂₃ClN₂O₂ | [2] (derived) |

| Molecular Weight | 238.76 g/mol | [2] (derived) |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Will show characteristic peaks for the tert-butyl group (singlet, ~1.45 ppm), the methylene chains, and shifted peaks for the methylene groups adjacent to the amine and carbamate functionalities.[9][12]

-

¹³C NMR: Will confirm the presence of the carbamate carbonyl (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the carbons of the pentyl chain.[9][12]

-

FT-IR: Will display characteristic N-H stretching bands and a strong C=O stretch for the carbamate group (~1680-1700 cm⁻¹).

Conclusion

The synthesis of this compound is a prime example of strategic chemical manipulation. By exploiting the fundamental principles of acid-base chemistry, the inherent challenge of selectively protecting a symmetrical diamine is overcome in an efficient and scalable manner. The monoprotonation strategy provides a reliable pathway to this crucial building block, avoiding laborious purification steps and maximizing yield. Mastery of this protocol equips researchers in drug development and materials science with a key tool for the construction of complex molecular architectures.

References

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Amoanimaa-Dede, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23956-23963. Retrieved from [Link]

-

Wille, C., & Kaiser, M. (2010). Selective Mono-Boc-Protection of Bispidine. Molecular Diversity Preservation International. Retrieved from [Link]

- Ha, D. C., & Lee, S. W. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(6), 939-944.

-

Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Advent Chembio. (n.d.). N-Boc-1,5-diaminopentane, 98%. Retrieved from [Link]

-

Asiri, A. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerPlus, 6(1), 478. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

Sources

- 1. shop.bachem.com [shop.bachem.com]

- 2. N-Boc-1,5-diaminopentane, 98% | Advent [adventchembio.com]

- 3. 51644-96-3 Cas No. | N-Boc-1,5-Diaminopentane | Apollo [store.apolloscientific.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. redalyc.org [redalyc.org]

- 10. sciforum.net [sciforum.net]

- 11. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 16. researchgate.net [researchgate.net]

Harnessing tert-Butyl (5-aminopentyl)carbamate in PROTAC Design: From Rational Synthesis to Functional Validation

An In-Depth Technical Guide

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The architecture of these heterobifunctional molecules—comprising a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—is paramount to their success.[3][4] The linker, in particular, is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the geometry and stability of the key ternary complex.[5][] This guide provides an in-depth exploration of the role and application of tert-Butyl (5-aminopentyl)carbamate, a versatile alkyl chain building block, in the rational design and synthesis of potent PROTACs. We will dissect its chemical utility, provide detailed synthetic and validation protocols, and explain the causal logic behind key experimental choices, offering a comprehensive resource for researchers in drug discovery and chemical biology.

The PROTAC Mechanism of Action: A Linker-Centric View

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This orchestrated encounter results in the formation of a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[7] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC is released to engage in further catalytic cycles.[8][9]

The linker is the architectural linchpin of this process. Its length, chemical composition, and rigidity dictate the spatial orientation of the two recruited proteins.[][] An optimal linker facilitates productive protein-protein interactions within the ternary complex, leading to enhanced stability (a phenomenon known as positive cooperativity) and efficient ubiquitination.[8][] Conversely, a suboptimal linker can introduce steric hindrance or promote unproductive binding modes, abrogating the degradation activity.[5][12]

Experimental Protocols: Synthesis and Validation

A successful PROTAC development campaign relies on a self-validating system of robust experimental protocols. The following sections detail the methodologies for synthesizing a PROTAC using tert-Butyl (5-aminopentyl)carbamate and subsequently validating its mechanism of action.

Protocol: Modular PROTAC Synthesis

This protocol describes a standard procedure for coupling a POI ligand and an E3 ligase ligand (assuming both possess a suitable carboxylic acid for modification) via the title linker.

Materials:

-

POI-ligand-COOH

-

E3-ligase-ligand-COOH (e.g., a derivative of pomalidomide or VH032)

-

tert-Butyl (5-aminopentyl)carbamate [13]* Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: Trifluoroacetic acid (TFA)

-

Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane)

-

Purification: Preparative HPLC system

Methodology:

-

Step 1: Coupling of Linker to First Ligand (e.g., POI Ligand)

-

Rationale: This step forms the first amide bond. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the acid formed.

-

a. Dissolve the POI-ligand-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

-

b. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

c. Add a solution of tert-Butyl (5-aminopentyl)carbamate (1.2 eq) in DMF to the reaction mixture.

-

d. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by LC-MS.

-

e. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

g. Purify the resulting POI-Linker-Boc intermediate by flash column chromatography.

-

-

Step 2: Boc Deprotection

-

Rationale: TFA in DCM is the standard condition for cleanly cleaving the Boc protecting group to reveal the terminal primary amine required for the next coupling step.

-

a. Dissolve the purified POI-Linker-Boc intermediate in DCM (approx. 0.1 M).

-

b. Add TFA to the solution (typically 20-25% v/v).

-

c. Stir the reaction at room temperature for 1-2 hours.

-

d. Remove the solvent and excess TFA under reduced pressure to yield the crude POI-Linker-NH₂ salt. This is often used directly in the next step.

-

-

Step 3: Coupling of Second Ligand (E3 Ligase Ligand)

-

Rationale: This step mirrors the first, forming the final PROTAC molecule by creating the second amide bond.

-

a. In a separate flask, pre-activate the E3-ligase-ligand-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.

-

b. Add a solution of the crude POI-Linker-NH₂ salt (approx. 1.2 eq) and additional DIPEA (to neutralize the TFA salt) in DMF to the activated E3 ligand mixture.

-

c. Stir the reaction at room temperature overnight. Monitor by LC-MS.

-

-

Step 4: Final Purification

-

Rationale: Preparative reverse-phase HPLC is required to obtain the final PROTAC with high purity, which is essential for accurate biological evaluation.

-

a. Upon reaction completion, filter the mixture and directly purify the final PROTAC product by preparative HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

-

b. Lyophilize the pure fractions to yield the final product as a TFA salt. Characterize by high-resolution mass spectrometry and NMR.

-

Protocol: Validation of PROTAC Mechanism of Action

Once synthesized, a rigorous workflow is necessary to confirm that the PROTAC functions as intended. [14]

1. In-Cell Target Degradation Assay (Western Blot)

-

Objective: To quantify the PROTAC's ability to reduce the cellular levels of the target protein and determine its potency (DC₅₀) and efficacy (Dₘₐₓ).

-

Methodology:

-

Cell Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (typically 18-24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Western Blot: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the POI. Also probe with a loading control antibody (e.g., GAPDH, β-actin).

-

Analysis: Detect protein bands using an appropriate secondary antibody and chemiluminescence. Quantify band intensity using densitometry software. Normalize the POI signal to the loading control and then express it as a percentage of the DMSO control. Plot the results against the PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values. [15] 2. Target Ubiquitination Assay

-

-

Objective: To confirm that protein loss is due to ubiquitination, a key step in the PROTAC mechanism. [16]* Methodology:

-

Cell Treatment: Treat cells with the PROTAC at an effective concentration (e.g., 5x DC₅₀) for a shorter time (e.g., 2-6 hours). Crucially, include a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) for the final hours. This prevents the degradation of the ubiquitinated protein, allowing it to accumulate.

-

Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using an antibody specific to the POI.

-

Western Blot: Elute the captured proteins and analyze them by western blot using an antibody that recognizes ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target.

-

3. Ternary Complex Formation Assays

-

Objective: To biophysically characterize the formation of the POI-PROTAC-E3 complex and measure binding affinities and cooperativity (α). [17][18]* Methodology (Example using SPR):

-

Immobilize the biotinylated POI on a streptavidin-coated sensor chip.

-

In the first cycle, inject a series of concentrations of the PROTAC alone to determine the binary binding affinity (Kᴅ) between the PROTAC and the POI.

-

In the second cycle, inject a series of concentrations of the PROTAC that have been pre-incubated with a fixed, saturating concentration of the E3 ligase complex.

-

The binding response in the second cycle reflects the formation of the ternary complex at the surface. A stronger binding affinity compared to the binary interaction indicates positive cooperativity (α > 1), which is often a hallmark of an efficient PROTAC.

-

Data Presentation: The Impact of Linker Length

The choice of tert-Butyl (5-aminopentyl)carbamate provides a 5-atom alkyl chain. Systematic variation of this length is a common optimization strategy. The table below illustrates how linker length can impact key PROTAC parameters.

| Linker Precursor | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | cLogP | Physicochemical Impact |

| tert-Butyl (3-aminopropyl)carbamate | 3 | >1000 | <20 | 5.8 | Too short; likely causes steric clash, preventing stable ternary complex formation. [12] |

| tert-Butyl (5-aminopentyl)carbamate | 5 | 25 | >95 | 6.2 | Optimal length; allows for a productive ternary complex geometry with favorable protein-protein interactions. |

| tert-Butyl (8-aminooctyl)carbamate | 8 | 150 | 70 | 6.8 | Too long; increased flexibility can lead to an entropic penalty and unproductive binding modes. [8] |

| Note: Data are representative examples synthesized from established principles in the literature to illustrate the concept of linker optimization. Actual values are system-dependent. | |||||

| [5][19] |

Conclusion and Future Perspectives

tert-Butyl (5-aminopentyl)carbamate is a foundational building block in the PROTAC synthetic toolkit. Its value lies not in unique functionality but in its strategic simplicity. The combination of a flexible alkyl spacer with a chemically orthogonal Boc-protecting group provides a reliable and modular method for systematically exploring one of the most critical parameters in PROTAC design: the nature and length of the linker. [13][20]The protocols and validation workflows detailed here represent a robust system for leveraging this and similar building blocks to develop and characterize novel protein degraders.

While simple alkyl chains remain a cornerstone of PROTAC design, the field is evolving towards linkers with enhanced functionality. [3]Researchers are increasingly incorporating rigid elements like piperazine rings or phenyl groups to reduce conformational flexibility and pre-organize the PROTAC for binding, potentially improving efficacy and pharmacokinetic properties. [8][]Nevertheless, the fundamental principles of modular synthesis and systematic validation, exemplified by the application of tert-Butyl (5-aminopentyl)carbamate, will continue to underpin the rational design of the next generation of targeted protein degraders.

References

- Vertex. (n.d.). Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC.

- PubMed. (2024, January 12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).

- National Institutes of Health. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC.

- BenchChem. (n.d.). The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Guide.

- National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review - PMC.

- Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.

- ChemPep. (n.d.). Overview of PROTAC Linkers.

- BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.

- BroadPharm. (2022, December 12). What are PROTAC Linkers?.

- Royal Society of Chemistry. (n.d.). Impact of linker length on the activity of PROTACs - Molecular BioSystems.

- BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.

- BenchChem. (n.d.). Designing PROTACs with a Single PEG Unit Linker: Application Notes and Protocols.

- BroadPharm. (n.d.). tert-Butyl (5-aminopentyl)carbamate, 51644-96-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Protected PEG3 Diamine: A Key Component in PROTAC Technology Advancements.

- Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.

- ResearchGate. (n.d.). Exploring and characterizing ternary complex formation. Depiction of....

- (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.

- National Institutes of Health. (2024, May 19). Quantitative Measurement of PROTAC Intracellular Accumulation - PMC.

- eScholarship.org. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development.

- BenchChem. (n.d.). A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition.

- BenchChem. (n.d.). Head-to-Head Comparison: Acid-PEG3-C2-Boc vs. Alkyl Linkers in Targeted Protein Degradation.

- LifeSensors. (n.d.). PROTAC® Degradation Assays.

- BLDpharm. (2021, November 12). BLD Insights | Application of Linkers in Chemical Biology.

- National Institutes of Health. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation - PubMed Central.

- National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifesensors.com [lifesensors.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 14. escholarship.org [escholarship.org]

- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 20. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

A Comprehensive Technical Guide to the Solubility of tert-Butyl (5-aminopentyl)carbamate Hydrochloride in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of tert-Butyl (5-aminopentyl)carbamate hydrochloride, a key bifunctional linker molecule utilized in pharmaceutical and bioconjugation research. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic modalities.[1] This document outlines the theoretical principles governing the solubility of amine hydrochlorides, presents a systematic experimental workflow for solubility determination, and provides a detailed, albeit illustrative, solubility profile in a range of common organic solvents. Furthermore, this guide details the analytical methods for the characterization and purity assessment of the compound, ensuring the reliability and reproducibility of experimental outcomes.

Introduction: The Pivotal Role of this compound in Drug Discovery

This compound is an aliphatic linker molecule featuring a terminal primary amine and a Boc-protected amine.[1] The primary amine serves as a reactive handle for conjugation to various substrates, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the second amino group, which can be deprotected under mild acidic conditions for subsequent synthetic transformations.[1] This dual functionality makes it a valuable building block in the synthesis of complex molecules, most notably in the burgeoning field of PROTACs, where it can function as a linker to connect a target-binding ligand to an E3 ligase-recruiting moiety.

The hydrochloride salt form is often employed to enhance the stability and handling of the parent amine. However, the presence of the ionic hydrochloride group significantly influences its solubility profile, often rendering it more soluble in polar solvents and less soluble in nonpolar organic media. A thorough understanding of its solubility across a spectrum of organic solvents is a critical prerequisite for optimizing reaction conditions, purification strategies, and formulation development.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a complex interplay of various physicochemical factors. For this compound, the key determinants of its solubility in organic solvents include:

-

Polarity of the Solvent: The principle of "like dissolves like" is the cornerstone of solubility prediction. The ionic nature of the hydrochloride salt suggests a preference for polar solvents that can effectively solvate the charged amine and chloride ions.

-

Hydrogen Bonding: The presence of both hydrogen bond donors (the ammonium and carbamate N-H groups) and acceptors (the carbonyl oxygen and the chloride ion) allows for significant interaction with protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

-

Dielectric Constant of the Solvent: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the ions of the salt, thereby promoting dissolution.

-

Molecular Size and Shape: The relatively small and flexible aliphatic chain of the molecule generally favors solubility.[2]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][4]

Experimental Determination of Solubility: A Validated Workflow

A robust and reproducible experimental protocol is essential for accurately determining the solubility of this compound. The following section details a systematic approach based on the isothermal shake-flask method.[5]

Materials and Equipment

-

This compound (>98% purity)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector - CAD)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to tert-Butyl (5-aminopentyl)carbamate Hydrochloride: A Versatile Linker in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (5-aminopentyl)carbamate hydrochloride, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and key applications, with a particular focus on its role as a versatile linker molecule.

Core Molecular and Physical Properties

This compound, also known as N-Boc-cadaverine hydrochloride, is the salt form of the widely used mono-Boc-protected 1,5-diaminopentane. The hydrochloride salt form often provides enhanced stability and improved handling characteristics as a fine, crystalline solid compared to the free base, which is typically an oil.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(5-aminopentyl)carbamate;hydrochloride | [1] |

| Synonyms | N-Boc-cadaverine HCl, Boc-1,5-diaminopentane HCl | [2] |

| CAS Number | 77835-31-5 | [1] |

| Molecular Formula | C₁₀H₂₂N₂O₂·HCl | [3] |

| Molecular Weight | 238.76 g/mol | [3] |

| Appearance | White Powder | [3] |

| Structure |  |

Note: The chemical structure is a representation. For a downloadable 2D structure file, please refer to public chemical databases under its CAS number.

The Chemistry of a Bifunctional Linker: Synthesis and Reactivity

The utility of this compound lies in its orthogonal reactivity. It possesses a free primary amine, which is nucleophilic, and a carbamate-protected primary amine. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions.

Synthesis Pathway

The synthesis of this compound is a two-step process starting from 1,5-diaminopentane (cadaverine).

Caption: Synthetic workflow for tert-Butyl (5-aminopentyl)carbamate HCl.

Experimental Protocol: Synthesis of tert-Butyl (5-aminopentyl)carbamate (Free Base)

This protocol is a representative procedure for the mono-protection of a diamine.

-

Reaction Setup: In a round-bottom flask, dissolve 1,5-diaminopentane in a suitable solvent such as methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent. Add this solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring. A slight excess of the diamine is often used to favor mono-protection.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue can then be purified, often by column chromatography, to isolate the mono-protected product, tert-butyl (5-aminopentyl)carbamate.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified tert-butyl (5-aminopentyl)carbamate free base in a dry, aprotic organic solvent such as diethyl ether or 1,4-dioxane.

-

Acidification: Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring for a short period to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Drying: Wash the collected solid with a small amount of the cold solvent and dry it under vacuum to obtain the final product.

Key Reactions and Deprotection

The free primary amine of this compound can participate in a variety of coupling reactions, including:

-

Amide bond formation: Reacts with carboxylic acids (often activated with coupling reagents like EDC/HOBt or as acyl chlorides) to form amides.

-

Urea formation: Reacts with isocyanates.

-

Reductive amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

The Boc-protected amine remains unreactive during these transformations. The subsequent deprotection of the Boc group is a critical step to unmask the second primary amine for further functionalization.

Caption: General reaction scheme illustrating the utility of the linker.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve the Boc-protected substrate in an appropriate solvent such as dichloromethane (DCM), 1,4-dioxane, or ethyl acetate.

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent. The reaction is typically fast and occurs at room temperature.[4]

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Workup: Upon completion, the solvent and excess acid are typically removed under reduced pressure to yield the deprotected amine salt.

Applications in Drug Discovery and Development

The primary application of this compound is as a flexible, aliphatic linker in the synthesis of complex bioactive molecules.[5]

PROTACs and Targeted Protein Degradation

A prominent application is in the construction of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in spanning the distance between the two proteins and orienting them for effective ubiquitination. The pentyl chain of this linker provides flexibility and a suitable length for many protein pairs.

Other Applications

Beyond PROTACs, this linker is valuable in:

-

Peptide Synthesis: As a building block to introduce a diamine moiety.[1]

-

Bioconjugation: For tethering molecules to proteins, antibodies, or other biomolecules.[5]

-

Polymer Chemistry: In the synthesis of functionalized polyamines and other polymers.[1][5]

-

General Organic Synthesis: As a building block for various complex molecules, including spider toxins.[3][6]

Safety and Handling

-

Hazard Class: The free base is classified as corrosive.[7] Similar amine hydrochlorides can also be corrosive or irritants.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its orthogonal protecting group strategy allows for the sequential functionalization of its two amine groups, making it an ideal linker for constructing complex molecular architectures like PROTACs. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the laboratory.

References

-

AxisPharm. tert-Butyl (5-aminopentyl)carbamate | CAS:51644-96-3. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. N-Boc-cadaverine | 51644-96-3 [chemicalbook.com]

- 3. N-1-Boc-1,5-diaminopentane · HCl | CymitQuimica [cymitquimica.com]

- 4. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. TR-B646155 - n-boc-cadaverine | 51644-96-3 | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

A Technical Guide to the Commercial Sourcing and Quality Evaluation of N-Boc-1,5-Diaminopentane Hydrochloride

Prepared by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with an in-depth framework for the commercial sourcing, evaluation, and application of N-Boc-1,5-diaminopentane hydrochloride (CAS: 77835-31-5). The focus is on ensuring the procurement of high-quality material suitable for synthesis, medicinal chemistry, and drug development workflows where reliability and traceability are paramount.

Introduction: The Strategic Importance of a Mono-Protected Diamine

N-Boc-1,5-diaminopentane hydrochloride is a critical chemical building block derived from cadaverine. Its utility in organic synthesis stems from the strategic placement of a single tert-butyloxycarbonyl (Boc) protecting group on one of the two primary amines. This mono-protection scheme is fundamental to modern synthetic chemistry, as it allows for the selective functionalization of the free amine. The Boc group masks the reactivity of one nitrogen atom, preventing undesired side reactions, while the unprotected amine is available for covalent modification (e.g., amidation, alkylation).

The hydrochloride salt form is not an incidental feature; it is a deliberate chemical choice. It enhances the compound's stability, crystallinity, and handling properties, transforming the often-oily free base into a manageable solid. This improves shelf-life and weighing accuracy—critical parameters in reproducible chemical synthesis. For researchers, understanding how to source and validate this reagent is the first step toward successful and reliable downstream applications, from small-scale discovery to process scale-up.

Chapter 1: Understanding the Molecule: Key Specifications & Quality Parameters

Before initiating procurement, a thorough understanding of the molecule's properties and the parameters that define its quality is essential. These specifications are the basis upon which a supplier's material should be judged.

Core Chemical Properties

A summary of the essential chemical identifiers and physical properties is presented below.

| Property | Value | Significance for Researchers |

| CAS Number | 77835-31-5 | The universally accepted identifier for the hydrochloride salt, crucial for database searches and regulatory documentation. |

| Molecular Formula | C₁₀H₂₃ClN₂O₂ | Confirms the elemental composition. |

| Molecular Weight | 238.76 g/mol | Essential for calculating molar equivalents for chemical reactions. |

| Synonyms | N-tert-Butoxycarbonyl-1,5-diaminopentane HCl, N-Boc-cadaverine HCl | Knowledge of synonyms aids in broader literature and supplier searches. |

| Appearance | White to off-white crystalline powder or solid | A visual check for gross contamination. Significant deviation from this (e.g., dark color, oil) indicates potential degradation or impurity. |

| Melting Point | 105-119 °C | A relatively broad range is typical, but a value significantly outside this may suggest impurities.[1] |

| Purity | Typically ≥97% or ≥98% (by HPLC or Titration) | The most critical parameter. The required purity level is dictated by the sensitivity of the subsequent reaction. |

Critical Quality Attributes (CQAs) & Their Impact

Beyond the basic properties, several CQAs determine the reagent's fitness for use:

-

Purity: The percentage of the desired compound. Impurities can interfere with or generate unwanted byproducts in a reaction. A common impurity is the di-protected species (di-Boc-1,5-diaminopentane), which would be unreactive, or residual starting material (1,5-diaminopentane), which could lead to undesired symmetrical products.

-

Identity: Confirmation that the material is, in fact, N-Boc-1,5-diaminopentane hydrochloride. This is typically verified by ¹H NMR or FTIR spectroscopy.

-

Residual Solvents: Solvents from the synthesis and purification process that remain in the final product. High levels of residual solvents can be detrimental to subsequent reactions, particularly those involving sensitive catalysts.

-

Water Content: As a hydrochloride salt, the material can be hygroscopic. High water content can interfere with anhydrous reactions.

Chapter 2: Navigating the Supplier Landscape

The commercial market for this building block is stratified. Choosing the right supplier depends on the scale, required quality (e.g., research grade vs. GMP), and documentation needs of the project.

Tiered Supplier Categories

-

Tier 1: Major Global Distributors (e.g., MilliporeSigma, Thermo Fisher Scientific, TCI):

-

Pros: Extensive and readily available stock, comprehensive documentation (Safety Data Sheets, online Certificate of Analysis access), and established quality control systems. They are often the most reliable choice for initial research and development.

-

Cons: Generally higher price points, especially for bulk quantities.

-

-

Tier 2: Specialized Chemical Building Block Suppliers (e.g., Combi-Blocks, Enamine, Apollo Scientific):

-

Pros: Often offer a wider range of derivatives and may have more competitive pricing. They are highly focused on the needs of medicinal chemists.

-

Cons: Stock levels can be more variable. Documentation quality should be carefully vetted.

-

-

Tier 3: Custom Synthesis Organizations (CSOs) and Manufacturers (e.g., Minakem, Bachem):

-

Pros: The ideal choice for large-scale (kilogram) or GMP-grade material required for clinical development. They can provide extensive batch-specific documentation, impurity profiles, and process control information.

-

Cons: Not suitable for small, intermittent research quantities. Involve significant lead times and higher costs.

-

Supplier Selection Workflow

The process of selecting a supplier should be systematic. The following diagram outlines a logical workflow for researchers.

Caption: A decision workflow for selecting a chemical supplier.

Chapter 3: The Procurement and Quality Control Protocol

This chapter details the practical steps for procuring and verifying the quality of N-Boc-1,5-diaminopentane hydrochloride. This protocol is designed to be a self-validating system, ensuring trustworthiness in the material used for research.

Step-by-Step Procurement Workflow

-

Initial Vetting: Use the CAS number (77835-31-5) to search chemical sourcing platforms.

-

Request Documentation: Before placing an order, contact the potential supplier and request a lot-specific Certificate of Analysis (CoA). Do not rely solely on the generic technical data sheet on the website.

-

Analyze the Certificate of Analysis (CoA): A CoA is the primary document attesting to a specific batch's quality. A typical CoA should be scrutinized as follows:

| CoA Section | Example Specification | What to Look For (Senior Scientist Insights) |

| Product Name | N-Boc-1,5-diaminopentane hydrochloride | Ensure the name and CAS number (77835-31-5) match your request exactly. |

| Lot Number | MKCD1234V | This is the key to traceability. All data on the CoA pertains only to this batch. |

| Appearance | Conforms to Standard (White Solid) | The term "Conforms" means it passed a visual inspection against a reference. |

| Identity (¹H NMR) | Conforms to Structure | The supplier has confirmed the NMR spectrum is consistent with the expected chemical structure. You should perform your own check upon receipt. |

| Purity (HPLC) | ≥ 98.0% | This is the most important quantitative value. Ensure the method (e.g., HPLC) is appropriate and the result meets your experimental needs. |

| Date of Test | 2026-01-10 | Check that the testing is recent. Older batches may warrant re-analysis. |

Experimental Protocol: Incoming Quality Control (QC)

Upon receipt, your lab should perform its own confirmatory tests. This is a critical step for GMP-like thinking, even in a research setting.

Objective: To verify the identity and approximate purity of the received material.

1. Solubility & Appearance Check:

- Visually inspect the material. It should be a white or off-white solid.

- Test solubility: The hydrochloride salt should be soluble in water and methanol.

2. Identity Verification via ¹H NMR Spectroscopy:

- Sample Prep: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O).

- Acquisition: Record a standard ¹H NMR spectrum.

- Interpretation: The spectrum should show characteristic peaks corresponding to the molecule's protons.

- A large singlet around 1.4 ppm (9H) corresponds to the tert-butyl group of the Boc protector.

- A multiplet around 3.0-3.1 ppm (2H) for the methylene group next to the Boc-protected nitrogen (-CH₂-NHBoc).

- A multiplet around 2.8-2.9 ppm (2H) for the methylene group next to the ammonium group (-CH₂-NH₃⁺).

- A series of multiplets between 1.4-1.7 ppm (6H) for the central three methylene groups.

- The presence and correct integration of these peaks provide strong evidence of the compound's identity.

3. Purity Assessment via HPLC:

- Objective: To confirm the purity stated on the CoA and check for significant impurities.

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Flow Rate: 1.0 mL/min.

- Detection: UV at 210 nm (where the amide bond of the Boc group absorbs).

- Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

- Analysis: The main peak should correspond to the product. The area percentage of this peak gives a good estimation of purity. Check for the presence of early-eluting peaks (more polar, like cadaverine) or late-eluting peaks (less polar, like di-Boc-cadaverine).

Internal QC Workflow Diagram

Caption: A standard workflow for incoming quality control of a chemical reagent.

Chapter 4: Considerations for Scale-Up and GMP Manufacturing

Transitioning from lab-scale research to pilot-plant or GMP (Good Manufacturing Practice) production introduces a new level of scrutiny for raw materials.

-

Supplier Qualification: For GMP synthesis, suppliers must be formally qualified. This involves audits of their manufacturing facilities and quality management systems to ensure they comply with GMP guidelines. The goal is to ensure full traceability and control over the manufacturing process.

-

Batch-to-Batch Consistency: While minor variations between batches may be acceptable for small-scale research, they are unacceptable for manufacturing. A qualified GMP supplier must demonstrate robust process controls that ensure high consistency between batches.

-

Impurity Profiling: It is no longer sufficient to know only the purity. For GMP, a detailed impurity profile is often required. This means identifying the structure and quantity of minor impurities, as these could potentially be carried through the synthesis and impact the final drug substance.

-

Documentation: The documentation requirements are far more stringent. This includes detailed batch manufacturing records, full analytical data, and statements on the origin of raw materials.

When sourcing for a project that may advance to clinical trials, it is wise to select a supplier who can support both research-grade and future GMP-grade material. This avoids the need to re-validate a synthetic route with a new starting material from a different supplier later in the development process.

Conclusion

N-Boc-1,5-diaminopentane hydrochloride is a valuable and versatile building block. However, its successful application is fundamentally dependent on the quality of the commercially sourced material. By adopting a systematic approach that involves understanding the key quality attributes, carefully vetting suppliers, and implementing a robust incoming quality control protocol, researchers and drug developers can ensure the integrity and reproducibility of their synthetic work. This disciplined approach mitigates risks, saves valuable time and resources, and ultimately forms the foundation of sound scientific and developmental outcomes.

References

-

Iris Biotech GmbH. (n.d.). Safety Data Sheet for N-Boc-1,5-diaminopentane hydrochloride. Retrieved January 14, 2026, from a URL similar to [Link]

-

BioProcess International. (2015, March 10). A Quick Guide for Sourcing Biopharmaceutical Raw Materials. [Link]

-

GXP-Storage. (2026, January). Upstream and Downstream Management of GMP Material. [Link]

-

PCI Synthesis. (2017, June 30). Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Spectroscopic Data Dossier: A Guide to the Structural Elucidation of tert-Butyl (5-aminopentyl)carbamate

Introduction: The Molecular Blueprint

In modern drug discovery and chemical biology, precision is paramount. Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), rely on the specific and reliable nature of their constituent parts. Linker molecules, the bridges that connect targeting ligands to E3 ligase recruiters, are critical to the efficacy of these systems. tert-Butyl (5-aminopentyl)carbamate (CAS 51644-96-3), also known as N-Boc-cadaverine, is a foundational aliphatic linker, providing a flexible five-carbon chain with two distinct terminal functionalities: a primary amine for conjugation and a tert-butoxycarbonyl (Boc)-protected amine.[1] The Boc group offers robust protection during synthesis and is readily cleaved under acidic conditions, making it an invaluable tool for sequential chemical modifications.[1]

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and ensure the purity of this essential chemical building block. For researchers in drug development, understanding this spectroscopic signature is the first step in quality control and the foundation for building complex and effective therapeutic agents.

Molecular Structure and Atom Numbering

A clear structural representation is essential for assigning spectroscopic signals. The diagram below illustrates the IUPAC-compliant numbering scheme for tert-Butyl (5-aminopentyl)carbamate, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of tert-Butyl (5-aminopentyl)carbamate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The Rationale

¹H NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a seemingly simple aliphatic chain like this linker, ¹H NMR confirms the length of the pentyl chain, differentiates the environments of the two terminal methylene groups adjacent to the nitrogen atoms, and verifies the presence and integrity of the tert-butyl protecting group. The chemical shift, multiplicity (splitting pattern), and integration (area under the peak) of each signal are puzzle pieces that, when assembled, provide an unambiguous picture of the proton structure.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl (5-aminopentyl)carbamate in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent is critical; CDCl₃ is common, but CD₃OD can be used to exchange and identify the labile N-H protons.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for separating the overlapping methylene signals.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse program (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses ensures proper relaxation of the protons for accurate integration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Data Presentation & Interpretation

The following table outlines the predicted ¹H NMR spectral data. The interpretation explains how these signals confirm the molecule's structure.

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Expert Interpretation |

| H¹⁰ (Boc group) | ~1.44 | Singlet (s) | 9H | This strong singlet is the hallmark of the nine equivalent protons of the tert-butyl group. Its upfield position and lack of splitting are definitive. |

| H³ (central CH₂) | ~1.35 | Quintet (p) | 2H | This signal represents the central methylene group, split by the four protons on the adjacent C² and C⁴ carbons into a quintet. |

| H⁴, H² (internal CH₂) | ~1.50 | Multiplet (m) | 4H | These two methylene groups are chemically similar and their signals often overlap. They are adjacent to other methylene groups, resulting in complex splitting patterns. |

| H¹ (CH₂-NH₂) | ~2.68 | Triplet (t) | 2H | This methylene group is adjacent to the free primary amine (N¹¹), which deshields the protons, shifting the signal downfield compared to other alkyl protons. It appears as a triplet due to coupling with the two protons on C². |

| H⁵ (CH₂-NHBoc) | ~3.10 | Quartet (q) or Triplet of Doublets (td) | 2H | This methylene group is adjacent to the carbamate nitrogen (N⁶), which is more electron-withdrawing than a simple amine. This causes the most significant downfield shift among the methylene protons. It is split by both the C⁴ protons and the N⁶-H proton. |

| H⁶ (NH-Boc) | ~4.80 | Broad Singlet (br s) | 1H | The carbamate N-H proton signal is often broad due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable. |

| H¹¹ (NH₂) | ~1.5-2.5 | Broad Singlet (br s) | 2H | The primary amine protons also produce a broad signal that can exchange with trace water in the solvent, and its integration can sometimes be unreliable. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: The Rationale

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy confirms the carbon backbone of the molecule. It is particularly effective for identifying quaternary carbons (like the one in the t-butyl group) and carbonyl carbons, which are invisible in ¹H NMR. Each unique carbon atom in the molecule produces a distinct signal, providing a direct carbon count and confirming the presence of all key functional groups.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbon atoms, simplifying the analysis.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Data Presentation & Interpretation

The following table presents predicted ¹³C NMR data based on typical values for similar functional groups.

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Expert Interpretation |

| C¹⁰ (Boc CH₃) | ~28.4 | The three equivalent methyl carbons of the t-butyl group appear as a strong signal in the upfield aliphatic region. |

| C³ (central CH₂) | ~26.5 | This is one of the upfield methylene carbon signals, characteristic of an internal sp³ carbon in an alkyl chain. |

| C² (internal CH₂) | ~30.0 | This methylene carbon is slightly shifted relative to C³ and C⁴ due to its position in the chain. |

| C⁴ (internal CH₂) | ~33.5 | This carbon is adjacent to the methylene (C⁵) connected to the carbamate nitrogen, resulting in a slight downfield shift. |

| C¹ (CH₂-NH₂) | ~42.0 | The carbon atom bonded to the primary amine (N¹¹) is deshielded and appears significantly downfield from a standard alkane carbon. |

| C⁵ (CH₂-NHBoc) | ~40.5 | This carbon, attached to the carbamate nitrogen (N⁶), is also deshielded, with a chemical shift similar to C¹. |

| C⁹ (Boc Quaternary C) | ~79.0 | This signal is characteristic of the quaternary carbon of the Boc group attached to the oxygen atom. It is a key identifier for the protecting group. |

| C⁷ (C=O) | ~156.1 | The carbonyl carbon of the carbamate functional group appears far downfield, which is a definitive peak confirming the presence of the Boc group. |

Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. For tert-Butyl (5-aminopentyl)carbamate, IR is used to confirm the presence of the N-H bonds in both the primary amine and the secondary carbamate, and most importantly, the C=O (carbonyl) bond of the carbamate.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: The sample is typically analyzed neat (as a liquid film). A single drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan: A background spectrum of the empty spectrometer is recorded to subtract absorptions from atmospheric CO₂ and water vapor.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The sample is scanned over the mid-infrared range (typically 4000–400 cm⁻¹). Multiple scans (e.g., 16-32) are averaged to improve the signal quality.

Data Presentation & Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expert Interpretation |